molecular formula C15H13Cl2NO2 B4776156 2,5-dichloro-N-(4-methoxy-2-methylphenyl)benzamide

2,5-dichloro-N-(4-methoxy-2-methylphenyl)benzamide

Cat. No. B4776156
M. Wt: 310.2 g/mol
InChI Key: LQRPGKXAQRVFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(4-methoxy-2-methylphenyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its anti-inflammatory and anti-tumor properties.

Mechanism of Action

2,5-dichloro-N-(4-methoxy-2-methylphenyl)benzamide 11-7082 inhibits the NF-κB pathway by targeting the IKK complex, specifically the IKKβ subunit. This inhibition prevents the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the sequestration of NF-κB in the cytoplasm and the inhibition of its transcriptional activity.
Biochemical and Physiological Effects:
2,5-dichloro-N-(4-methoxy-2-methylphenyl)benzamide 11-7082 has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis. It has also been shown to have anti-tumor effects in xenograft models of cancer.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(4-methoxy-2-methylphenyl)benzamide 11-7082 is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and has shown promising results in preclinical studies. However, its use in clinical trials is limited due to its potential toxicity and lack of specificity.

Future Directions

For 2,5-dichloro-N-(4-methoxy-2-methylphenyl)benzamide 11-7082 research include the development of more specific inhibitors of the NF-κB pathway, the investigation of its potential use in combination therapy with other anti-cancer agents, and the exploration of its potential use in the treatment of other inflammatory diseases.

Scientific Research Applications

2,5-dichloro-N-(4-methoxy-2-methylphenyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the NF-κB pathway, a key regulator of inflammation and immune response, by targeting the IKK complex. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and an increase in the production of anti-inflammatory cytokines, such as IL-10.
In addition, 2,5-dichloro-N-(4-methoxy-2-methylphenyl)benzamide 11-7082 has been shown to have anti-tumor effects through its ability to induce apoptosis and inhibit cell proliferation. It has been studied in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in preclinical studies.

properties

IUPAC Name

2,5-dichloro-N-(4-methoxy-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-9-7-11(20-2)4-6-14(9)18-15(19)12-8-10(16)3-5-13(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRPGKXAQRVFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(4-methoxy-2-methylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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